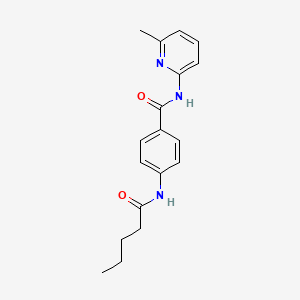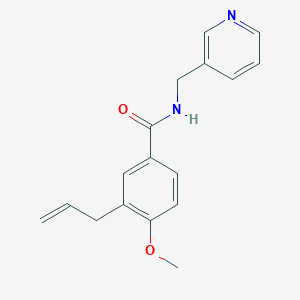
N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide
描述
N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications.
科学研究应用
N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the development of metal ion sensors, and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been used as a tool for studying protein-protein interactions and as a substrate for enzymatic assays.
作用机制
The mechanism of action of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes. N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to bind to metal ions, such as zinc, and to inhibit the activity of certain enzymes, such as matrix metalloproteinases. Additionally, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins and play a role in cancer metastasis. Additionally, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has been shown to induce apoptosis in cancer cells, which could potentially be used as a therapeutic strategy. N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide has also been shown to have fluorescent properties, which make it useful as a probe for the detection of metal ions.
实验室实验的优点和局限性
One of the main advantages of using N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide in lab experiments is its versatility. The compound can be used in a variety of applications, including as a fluorescent probe, a ligand for metal ion sensors, and a potential therapeutic agent. Additionally, N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide. For example, the compound may have limited solubility in certain solvents, which could affect its performance in certain applications. Additionally, the mechanism of action of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide. One potential area of research is the development of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide-based therapeutic agents for the treatment of cancer and neurodegenerative diseases. Another area of research is the development of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide-based sensors for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methyl-2-pyridinyl)-4-(pentanoylamino)benzamide and to identify potential new applications for the compound.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-4-8-17(22)20-15-11-9-14(10-12-15)18(23)21-16-7-5-6-13(2)19-16/h5-7,9-12H,3-4,8H2,1-2H3,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQIENYOKJOYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4718377.png)
![methyl 2-[({4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4718385.png)
![ethyl 5-acetyl-2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4718388.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(4-isopropylphenyl)urea](/img/structure/B4718395.png)
![2-({[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4718409.png)
![methyl 2-{[2-cyano-3-(4-pyridinyl)acryloyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4718416.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B4718424.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B4718430.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4718438.png)
![2-{5-[(3-chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4718439.png)
![3-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B4718455.png)

![1-[(2-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4718475.png)
